molecular formula C8H14N2O4 B012175 Acetylalanylalanine CAS No. 19993-26-1

Acetylalanylalanine

Cat. No. B012175
CAS RN: 19993-26-1
M. Wt: 202.21 g/mol
InChI Key: MJZMSEWWBGCBFM-RFZPGFLSSA-N
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Description

Synthesis Analysis

The synthesis of Acetylalanylalanine involves biochemical processes that can be studied through the activity of specific enzymes and reactions. For instance, N-Acetylalanine aminopeptidase is an enzyme identified in human erythrocytes, capable of liberating N-acetylalanine from N-acetylalanine peptides with high specificity, hinting at a potential pathway for Acetylalanylalanine synthesis or modification in biological systems (Schoenberger & Tschesche, 1981).

Molecular Structure Analysis

Studies on Acetylalanylalanine's molecular structure include theoretical and experimental approaches to understand its conformational landscape and structural characteristics. For example, research has been conducted on the conformational landscape and vibrational properties of N-acetylalanine, providing insights into the stable conformations and intramolecular H-bonding that could be relevant for Acetylalanylalanine (Boeckx & Maes, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of Acetylalanylalanine can be inferred from studies on similar compounds. For example, the synthesis and characterization of per-O-acetylated aldohexopyranosyl cyanides provide insights into the stereochemical outcomes of reactions involving acyl groups and cyanides, which could be relevant to understanding Acetylalanylalanine's chemical behavior (Myers & Lee, 1984).

Physical Properties Analysis

The physical properties of Acetylalanylalanine, such as solubility, melting point, and stability, can be deduced from studies on acyl cyanides and related compounds. For instance, research on the structure of acetyl cyanide by gas electron diffraction provides valuable information on bond lengths and angles that could influence Acetylalanylalanine's physical properties (Sugie & Kuchitsu, 1974).

Chemical Properties Analysis

The chemical properties of Acetylalanylalanine, such as reactivity with other molecules and stability under various conditions, can be studied through the synthesis and reactions of related compounds. For example, the palladium-catalyzed reaction of acetyl oximes with isocyanides for the synthesis of 2H-pyrrol-2-imines sheds light on potential reactive pathways and the stability of acetyl groups in complex molecules (Senadi et al., 2017).

Scientific Research Applications

  • Metabolic Intermediate and Second Messenger : Acetyl-CoA, closely related to acetylalanylalanine, plays a crucial role in cellular catabolism and anabolism. It acts as a metabolic intermediate and second messenger, influencing key cellular processes like energy metabolism, mitosis, and autophagy (Pietrocola et al., 2015).

  • Biocompatible Interfaces for Biosensors : N-acetylalanine monolayers self-assemble on silver surfaces, serving as biocompatible functional interfaces for biosensors. These interfaces adsorb through imine, carboxylate, and amide groups (Yang et al., 2007).

  • Enhancing NMR Spectra of Biomolecules : Acetic anhydride, another related compound, enhances the nuclear magnetic resonance (NMR) spectra of biomolecules, enabling faster and higher-resolution metabolic evaluations, which are crucial for clinical information (Wilson et al., 2009).

  • Understanding of Neuronal Receptors : Research on nicotine contributes to our understanding of neuronal nicotinic acetylcholine receptors, aiding in smoking cessation and treating various medical diseases (Heishman et al., 1997).

  • Nutritive Value and Uptake in Biology : Acetylated peptides, such as acetylalanylalanine, do not affect the uptake of peptides from the small intestine in sheep, and their nutritive value in rats was determined by measuring their growth potential (Wallace et al., 1998).

  • Treating Psychiatric Disorders : N-acetylcysteine shows promising results in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder, with potential therapeutic potential beyond antioxidant effects (Dean et al., 2011).

  • Vestibular Disorders Treatment : Acetyl-DL-leucine may help reduce acute vestibular disorders by restoring normal membrane potentials in central vestibular neurons (Vibert & Vidal, 2001).

  • Water Chlorination and Disinfection : Amide nitrogen in water chlorination modifies the chemical behavior of chlorine during water disinfection, as evidenced in aqueous acetylated glycine, alanine, and alanylalanylalanine (Jensen et al., 1999).

  • Conformational Studies : N-acetylalanine has three stable conformations, one containing an intramolecular H-bond, and experimental values for rotamerization constants are in agreement with theoretical predictions (Boeckx & Maes, 2012).

Safety And Hazards

Acetylalanylalanine is generally considered safe, especially in the context of bacterial cell wall synthesis. However, its potential interactions with antibiotics and resistance mechanisms warrant further investigation.


Future Directions

Research on Acetylalanylalanine should focus on:



  • Antibiotic Resistance : Understanding how bacteria modify Acetylalanylalanine to evade antibiotics.

  • Therapeutic Applications : Exploring its potential as a target for novel antibacterial agents.


properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-4(9-6(3)11)7(12)10-5(2)8(13)14/h4-5H,1-3H3,(H,9,11)(H,10,12)(H,13,14)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZMSEWWBGCBFM-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173808
Record name Acetylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylalanylalanine

CAS RN

19245-87-5, 19993-26-1
Record name N-Acetyl-L-alanyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19245-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylalanylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
BM Sanborn, MC Brummel, LD Stegink… - Biochimica et Biophysica …, 1970 - Elsevier
The failure of rat liver M 4 lactate dehydrogenase to react with either fluorodinitrobenzene or phenylisothiocyanate under a wide variety of conditions, together with indi; ations of the …
Number of citations: 12 www.sciencedirect.com
MC Brummel, LD Stegink - Comparative Biochemistry and Physiology Part …, 1972 - Elsevier
… to which 14C-N-acetylalanylalanine had been added during … were recovered as N-acetylalanylalanine. After correction for … be accounted for as N-acetylalanylalanine. Carboxyl-terminal …
Number of citations: 3 www.sciencedirect.com
MC Brummel, RJ Carlotti, LD Stegink, JA Shepherd… - Cancer Research, 1975 - AACR
… /V-acetylalanylalanine and separates well from /V-acetylala nine and /V-acetylalanylalanylalanine. Tracer quantities of /V-[14C]-acetylalanylalanine … /V-acetylalanylalanine and to correct …
Number of citations: 2 aacrjournals.org
J Kheir, L Chomicz, A Engle, J Rak… - The Journal of Physical …, 2013 - ACS Publications
… electrons with glycine methyl ester and N-acetylalanylalanine methyl ester (N-aAAMe) are … For samples of N-acetylalanylalanine methyl ester, electrons are found to add to the peptide …
Number of citations: 7 pubs.acs.org
KK Vishwakarma, SK Saraf… - Archives of …, 1992 - researchgate.net
… and alanylglycine were synthesized, their free carboxylic and amino groups were converted to methyl esters of N-acetylglycylglycinc, N-acetylalanylglycine and N-acetylalanylalanine. …
Number of citations: 8 www.researchgate.net
AG Harrison, AB Young - Journal of the American Society for Mass …, 2004 - Elsevier
… Fragmentation of deprotonated N-acetylalanylalanine gives a relatively weak signal at m/z 112 which, upon collisional activation, fragments, in part, by loss of CO 2 leading to the …
Number of citations: 17 www.sciencedirect.com
M Iwaki, MA Parniak, S Kaufman - Biochemical and biophysical research …, 1985 - Elsevier
The primary structure of phenylalanine hydroxylase purified from rat liver was investigated with high speed gel filtration chromatography, cyanogen bromide cleavage and end group …
Number of citations: 14 www.sciencedirect.com
ÖL Schönberger, H Tschesche - 1981 - degruyter.com
A new enzyme liberating JV-acetylalanine from jV-acetylalanine peptides with high specificity has been isolated from the cytosol of human erythrocytes. The TV-acetylalanine …
Number of citations: 37 www.degruyter.com
MHA Busch, HFM Boelens, JC Kraak… - Journal of Chromatography …, 1997 - Elsevier
A new method to determine association constants, the vacancy affinity capillary electrophoretic (VACE) method is described. The capillary is filled with a mixture of the interacting …
Number of citations: 83 www.sciencedirect.com
R Wait, SA Leach, MJ Hill, MH THOMPSON - 1988 - portlandpress.com
Some bacterial species have been shown to be capable of the synthesis of carcinogenic N-nitrosamines from secondary amines (and imines)(Leach et al., 1987). Since chronic gastric …
Number of citations: 1 portlandpress.com

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